3-Benzyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Overview
Description
3-Benzyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole is a complex organic compound that features a combination of several heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrimidine ring, a piperazine ring, and an oxadiazole ring. These features make it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the condensation of benzyl carbazate with an appropriate aldehyde, followed by cyclization to form the oxadiazole ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with a piperazine derivative under basic conditions . Finally, the pyrimidine ring is incorporated through a coupling reaction with a pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Benzyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with the piperazine ring are known for their antimicrobial and antiviral properties.
Pyrimidine Derivatives: These compounds are widely studied for their anticancer and anti-inflammatory activities.
Uniqueness
What sets 3-Benzyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole apart is the combination of these three heterocyclic structures in a single molecule. This unique structure allows it to interact with multiple molecular targets, potentially leading to a broader range of biological activities .
Properties
IUPAC Name |
3-benzyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-2-5-15(6-3-1)13-16-21-17(25-22-16)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHVLXSGEJIEOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)CC3=CC=CC=C3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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